

# Physical and chemical properties of 1-Iodonaphthalen-2-amine

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## Compound of Interest

Compound Name: 1-Iodonaphthalen-2-amine

Cat. No.: B1314207

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## A Comprehensive Technical Guide to 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **1-Iodonaphthalen-2-amine** (CAS No. 90016-93-6). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

## Core Physical and Chemical Properties

Quantitative data for **1-Iodonaphthalen-2-amine** is summarized below. Due to the limited availability of direct experimental values, some properties have been inferred from structurally related compounds, such as 2-aminonaphthalene and 1-iodonaphthalene.

Property	Value	Source/Reference
Molecular Formula	C <sub>10</sub> H <sub>8</sub> IN	[1]
Molecular Weight	269.08 g/mol	[1]
CAS Number	90016-93-6	[1]
Appearance	Likely a solid, may darken on exposure to air and light.	Inferred from related amino-naphthalene compounds.
Melting Point	Not available.	
Boiling Point	Not available.	
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane, with low solubility in water.[2]	
Storage	4°C, protect from light.	[1]

## Computational Chemistry Data

Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	26.02 Å <sup>2</sup>	[1]
LogP (Octanol-Water Partition Coefficient)	3.0266	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	0	[1]

## Spectroscopic Data Summary

While experimental spectra for **1-Iodonaphthalen-2-amine** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and

data from analogous compounds.

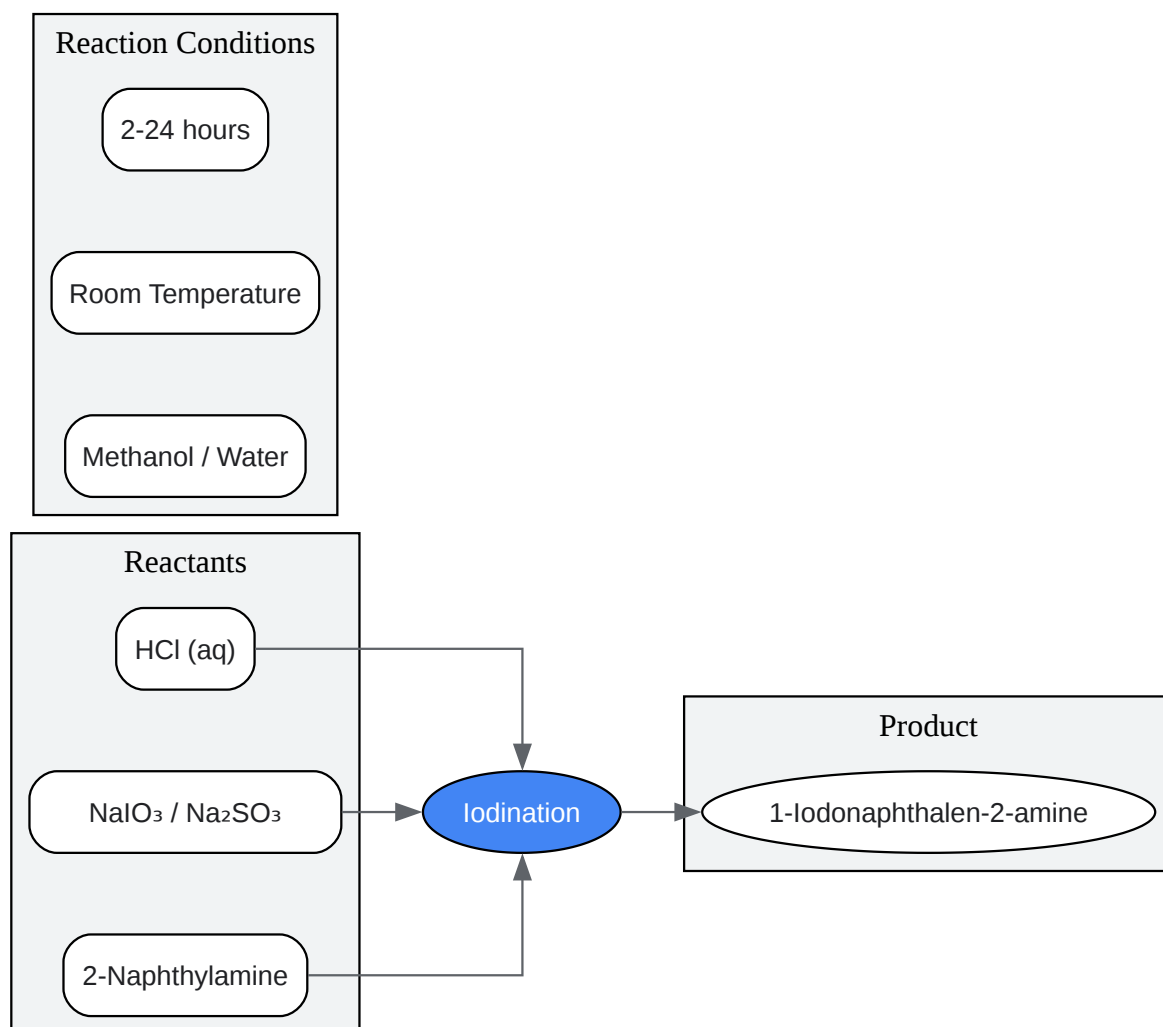
Technique	Expected Peaks and Features
$^1\text{H}$ NMR	Aromatic protons in the naphthalene ring system, with distinct signals for the protons adjacent to the amino and iodo groups. The amino group protons would likely appear as a broad singlet.
$^{13}\text{C}$ NMR	Ten distinct signals corresponding to the carbon atoms of the naphthalene ring. The carbons bearing the iodine and amino groups would show characteristic shifts.
Infrared (IR) Spectroscopy	- N-H stretching of the primary amine (two bands) in the region of 3300-3500 $\text{cm}^{-1}$ . <a href="#">[3]</a> <a href="#">[4]</a> - N-H bending (scissoring) vibration around 1580-1650 $\text{cm}^{-1}$ . <a href="#">[3]</a> - C-N stretching for the aromatic amine in the range of 1250-1335 $\text{cm}^{-1}$ . <a href="#">[3]</a> - C-I stretching vibration, typically found in the far-infrared region.
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) would be expected at $m/z$ 269. Key fragmentation patterns would likely involve the loss of iodine ( $m/z$ 127) and subsequent fragmentation of the aminonaphthalene cation.

## Experimental Protocols

### Synthesis of 1-Iodonaphthalen-2-amine

A documented method for the synthesis of **1-Iodonaphthalen-2-amine** involves the direct iodination of 2-naphthylamine.[\[5\]](#)

Reaction Scheme:



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Figure 1: Synthesis workflow for **1-Iodonaphthalen-2-amine**.

Detailed Methodology:[5]

- Reaction Setup: In a suitable reaction vessel, combine 2-naphthylamine (1.0 eq), sodium iodate (1.0 eq), and sodium sulfite (2.0 eq) in a mixture of methanol and water.

- Acidification: Add concentrated hydrochloric acid (1.0 eq) to the mixture at room temperature.
- Reaction: Stir the reaction mixture for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). A longer reaction time (24 hours) has been reported to increase the yield.
- Workup:
  - Extract the reaction mixture with diethyl ether.
  - Wash the organic layer with a 5% sodium thiosulfate solution to quench any remaining iodine, followed by a water wash.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification:
  - Concentrate the dried organic solution under reduced pressure.
  - Purify the resulting crude product by column chromatography on silica gel to obtain pure **1-Iodonaphthalen-2-amine**.

## Chemical Reactivity and Potential Applications

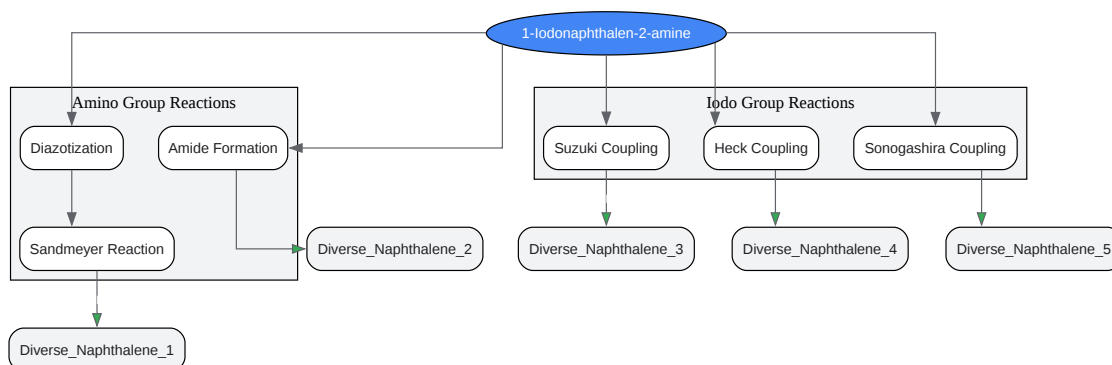
The chemical reactivity of **1-Iodonaphthalen-2-amine** is dictated by its two primary functional groups: the aromatic amine and the aryl iodide.

- Amino Group: The primary amine at the 2-position can undergo typical reactions of aromatic amines, such as diazotization to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups.
- Iodo Group: The iodine atom at the 1-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The bifunctional nature of this molecule makes it a valuable building block in the synthesis of more complex polycyclic aromatic compounds, which are of interest in materials science and as scaffolds for novel pharmaceutical agents.

## Logical Relationships in Synthesis and Functionalization

The strategic placement of the amino and iodo groups allows for sequential or orthogonal functionalization, providing a logical pathway for the synthesis of diverse naphthalene derivatives.



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